molecular formula C5H4N2O3 B14303081 N-[(Furan-2-yl)methylidene]nitramide CAS No. 114282-28-9

N-[(Furan-2-yl)methylidene]nitramide

Cat. No.: B14303081
CAS No.: 114282-28-9
M. Wt: 140.10 g/mol
InChI Key: HNNKOEWBXSTHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-yl)methylidene]nitramide is a chemical compound characterized by the presence of a furan ring and a nitramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methylidene]nitramide typically involves the condensation of furan-2-carbaldehyde with nitramide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methylidene]nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(Furan-2-yl)methylidene]nitramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methylidene]nitramide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Furan-2-yl)methylidene]nitramide include other furan derivatives and nitramide-containing compounds. Examples include furan-2-carbaldehyde, nitrofurantoin, and furan-2-carboxylic acid .

Uniqueness

This compound is unique due to its specific combination of a furan ring and a nitramide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114282-28-9

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

N-(furan-2-ylmethylidene)nitramide

InChI

InChI=1S/C5H4N2O3/c8-7(9)6-4-5-2-1-3-10-5/h1-4H

InChI Key

HNNKOEWBXSTHJW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.